Sodium 2-formylbenzenesulfonate

Description

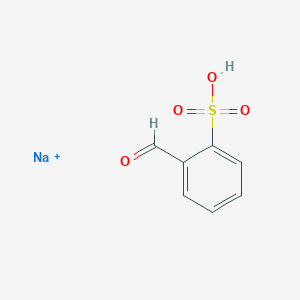

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-formylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPUQRRLAAPXGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041643 | |

| Record name | Sodium 2-formylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Formylbenzenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1008-72-6 | |

| Record name | Sodium o-formylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-formylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-formylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-FORMYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 2-formylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Sodium 2-formylbenzenesulfonate. The information is intended to support research, development, and application of this versatile organic compound.

Chemical Identity and Physical Properties

This compound, also known as sodium benzaldehyde-2-sulfonate, is an organic sodium salt containing both an aldehyde and a benzenesulfonate group. It is a key intermediate in the synthesis of various organic compounds, including fluorescent whitening agents and dyes.[1]

Structure:

Figure 1: Chemical Structure of this compound.

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NaO₄S | [2] |

| Molecular Weight | 208.17 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal conditions, but air sensitive. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.2 | s | Aldehydic proton (-CHO) |

| 7.9 - 8.1 | m | Aromatic protons |

| 7.6 - 7.8 | m | Aromatic protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~145 | Aromatic carbon attached to SO₃Na |

| ~135 | Aromatic carbon attached to CHO |

| 125 - 134 | Aromatic carbons |

FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2850 - 2750 | C-H stretch | Aldehyde C-H |

| 1700 - 1680 | C=O stretch | Aldehyde C=O |

| 1600 - 1450 | C=C stretch | Aromatic C=C |

| 1250 - 1150 | S=O stretch | Sulfonate |

| 1050 - 1000 | S=O stretch | Sulfonate |

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation of the molecule. The expected molecular ion peak for the anionic component (M-Na)⁻ would be at m/z 185.

| m/z | Fragment |

| 185 | [C₇H₅O₄S]⁻ |

| 157 | [C₆H₅O₃S]⁻ (loss of CO) |

| 125 | [C₆H₅SO₂]⁻ (loss of CHO) |

| 105 | [C₆H₅CO]⁺ (from positive ion mode) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

This section details the experimental procedures for the synthesis and a common reaction of this compound.

Synthesis of this compound

This protocol is adapted from industrial synthesis methods and is intended for laboratory-scale preparation.

Figure 2: Synthesis workflow for this compound.

Materials:

-

o-Chlorobenzaldehyde

-

Sodium sulfite

-

Potassium iodide (catalyst)

-

Deionized water

Procedure:

-

In a high-pressure reaction vessel, combine o-chlorobenzaldehyde, a molar excess of sodium sulfite, and a catalytic amount of potassium iodide in deionized water.

-

Seal the vessel and heat the mixture to 170-180 °C with stirring for 8-10 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to a smaller volume.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the purified this compound crystals under vacuum.

Purification by Recrystallization

For higher purity, the synthesized product can be recrystallized.

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling deionized water.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.[1]

Reaction with Chitosan to Form N-benzyl Derivatives

This compound is used to modify chitosan, a biopolymer, through reductive amination.[1][2]

Figure 3: Workflow for the synthesis of N-(2-sulfobenzyl)chitosan.

Materials:

-

Chitosan

-

This compound

-

Acetic acid

-

Sodium cyanoborohydride

-

Sodium hydroxide solution

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a solution of chitosan in aqueous acetic acid (e.g., 1% v/v).

-

To this solution, add an equimolar amount of this compound and stir at room temperature for 1 hour to form the Schiff base intermediate.

-

Slowly add a molar excess of sodium cyanoborohydride to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Precipitate the N-benzyl derivative of chitosan by slowly adding a sodium hydroxide solution until the pH is basic.

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water and then with ethanol.

-

Dry the final product, N-(2-sulfobenzyl)chitosan, under vacuum.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde and sulfonate functional groups.

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases) and other derivatives. The reaction with chitosan is a prime example of its utility in biopolymer modification.

-

Sulfonate Group: The sulfonate group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also imparts high water solubility to the molecule and its derivatives.

The dual functionality of this compound makes it a valuable building block in the synthesis of:

-

Fluorescent Whitening Agents: It is a primary intermediate in the production of stilbene-based fluorescent whitening agents used in detergents, textiles, and paper.[1]

-

Dyes: It is used in the synthesis of triphenylmethane and other classes of dyes.[1]

-

Pharmaceuticals and Agrochemicals: The reactive aldehyde group allows for its incorporation into more complex molecules with potential biological activity.

-

Polymer Modification: As demonstrated with chitosan, it can be used to functionalize polymers, altering their physical and chemical properties.

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of Sodium 2-formylbenzenesulfonate from o-Chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 2-formylbenzenesulfonate, a key intermediate in the manufacturing of fluorescent whitening agents, triphenylmethane dyes, and various pharmaceuticals.[1] The primary focus is on the conversion of o-chlorobenzaldehyde through a nucleophilic aromatic substitution reaction with sodium sulfite. This document details the underlying reaction mechanism, presents various experimental protocols derived from patent literature, and summarizes quantitative data to facilitate comparison and optimization.

Reaction Mechanism and Principles

The synthesis of this compound from o-chlorobenzaldehyde is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the sulfite ion (SO32-) from sodium sulfite acts as a nucleophile, attacking the electron-deficient aromatic ring of o-chlorobenzaldehyde at the carbon atom bonded to the chlorine atom. The chlorine atom, a good leaving group, is subsequently displaced.

The reaction is facilitated by the presence of an electron-warying aldehyde group (-CHO) ortho to the chlorine atom. This group helps to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[2]

The overall reaction is as follows:

ClC6H4CHO + Na2SO3 → NaO3SC6H4CHO + NaCl

Several catalytic systems can be employed to enhance the reaction rate and yield. These include iodide salts (e.g., potassium iodide) and surfactants (e.g., polyethylene glycol).[1][3] When an iodide catalyst is used, the reaction may proceed in a two-step manner where the chloride is first replaced by iodide to form the more reactive o-iodobenzaldehyde intermediate.[3][4]

A notable side reaction is the disproportionation (Cannizzaro reaction) of o-chlorobenzaldehyde under the high-temperature, alkaline conditions of the synthesis, which can lead to the formation of o-chlorobenzoic acid and o-chlorobenzyl alcohol.[4][5]

Experimental Protocols

The following sections detail various experimental methodologies for the synthesis of this compound, primarily based on patent literature.

Method 1: Surfactant-Catalyzed Synthesis in an Autoclave

This method utilizes a surfactant, such as polyethylene glycol (PEG), to facilitate the reaction.[3][4]

Experimental Procedure:

-

To a high-pressure autoclave, add o-chlorobenzaldehyde, sodium sulfite, a surfactant (e.g., PEG-600), and water.[3]

-

Seal the autoclave and heat the mixture to a temperature in the range of 160-210°C.[4]

-

Maintain the reaction at this temperature with stirring for a specified duration, typically around 10 hours.[3][4]

-

After the reaction is complete, cool the mixture to approximately 95°C and then vent the pressure.[3]

-

Transfer the resulting slurry to a distillation apparatus and distill off a portion of the water under reduced pressure to concentrate the solution.[3][4]

-

Filter the hot, concentrated solution to remove any insoluble impurities.[3]

-

Allow the filtrate to cool to room temperature to induce crystallization of the product.[3]

-

Collect the crystalline this compound by centrifugation or filtration.[3]

-

The product can be further purified by recrystallization from water or ethanol.[1][6]

Method 2: Iodide-Catalyzed Synthesis

This protocol employs an iodide salt as a catalyst.[1][3]

Experimental Procedure:

-

Charge an autoclave with o-chlorobenzaldehyde, sodium sulfite, potassium iodide, and water.[3]

-

Heat the sealed autoclave to approximately 170°C and maintain this temperature for about 10 hours with agitation.[3]

-

Following the reaction period, cool the vessel to 95°C before releasing the pressure.[3]

-

The workup procedure, including distillation, filtration, and crystallization, is similar to that described in Method 1.[3]

Method 3: Normal Pressure Synthesis with a Phase Transfer Catalyst

This method describes a synthesis carried out at atmospheric pressure using a phase transfer catalyst like a quaternary ammonium salt or a tert-butylamine salt.[6]

Experimental Procedure:

-

In a three-necked flask equipped with a stirrer and condenser, mix o-chlorobenzaldehyde, a tert-butylamine salt or quaternary ammonium salt, and water.[6]

-

Preheat the mixture to 55-65°C.[6]

-

Separately, dissolve a sulfonating agent, such as sodium metabisulfite, in water.[6]

-

Add the solution of the sulfonating agent dropwise to the preheated mixture over a period of about 30 minutes.[6]

-

Maintain the reaction temperature at approximately 70°C for 10-12 hours.[6]

-

Upon completion, the reaction mixture is typically a pale yellow liquid.[6]

-

Add a small amount of activated carbon and filter the solution while hot.[6]

-

The filtrate is then acidified (e.g., with hydrochloric acid to pH 1.0) to precipitate the sulfonic acid, which can then be converted to the sodium salt if desired.[6]

-

The crude product is collected by filtration and can be recrystallized from absolute ethanol to yield the final product.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses.

Table 1: Reactant and Catalyst Quantities

| Parameter | Example 1 (PEG-1500)[3] | Example 2 (Potassium Iodide)[3] | Example 3 (PEG-600)[3] | Example 4 (Tert-butylamine sulfate)[6] |

| o-Chlorobenzaldehyde | 2000 kg | 2000 kg | 2000 kg | 7 g (0.05 mol) |

| Sodium Sulfite | 2245 kg | 2245 kg | 2245 kg | 6.80 g (0.054 mol) |

| Catalyst | PEG-1500 | Potassium Iodide | PEG-600 | Tert-butylamine sulfate |

| Catalyst Amount | 40 kg | 12 kg | 80 kg | 0.5 g |

| Water | 8000 kg | 8000 kg | 4000 kg | 40 mL |

Table 2: Reaction Conditions and Yields

| Parameter | Example 1 (PEG-1500)[3] | Example 2 (Potassium Iodide)[3] | Example 3 (PEG-600)[3] | Example 4 (Tert-butylamine sulfate)[6] |

| Temperature | 170°C | 170°C | 170°C | 70°C |

| Reaction Time | 10 hours | 10 hours | 10 hours | 12 hours |

| Pressure | Autoclave (High Pressure) | Autoclave (High Pressure) | Autoclave (High Pressure) | Atmospheric |

| Product Yield | 2325 kg | 2350 kg | 2250 kg | 5.43 g (56.3% as acid) |

| Product Purity | Not specified | Not specified | Not specified | 96.4% |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound

Experimental Workflow

References

- 1. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]

- 4. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Sulfobenzaldehyde Sodium Salt

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-Sulfobenzaldehyde sodium salt, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and purification, and presents a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

2-Sulfobenzaldehyde sodium salt, also known as sodium 2-formylbenzenesulfonate, is a versatile organic intermediate. Its dual functionality, possessing both an aldehyde and a sulfonate group, makes it a valuable reagent in various synthetic applications.[1] It is recognized for its role in the synthesis of fluorescent dyes, surfactants, and specialty chemicals.[1]

Quantitative Data Summary

The physical and chemical properties of 2-Sulfobenzaldehyde sodium salt are summarized in the table below, compiled from various sources to ensure accuracy and comprehensiveness.

| Property | Value | References |

| CAS Number | 1008-72-6 | [2] |

| Molecular Formula | C₇H₅NaO₄S | [1] |

| Molecular Weight | 208.17 g/mol | [3] |

| Appearance | White to off-white or beige crystalline powder | [1][4] |

| Melting Point | >300°C (decomposes) | [1][5] |

| Boiling Point | 562.39°C (at 101,325 Pa) | [4][5] |

| Solubility | Freely soluble in water (1000 g/L at 25°C); slightly soluble in alcohols. | [1][5][6] |

| pH | ~6.5–7.5 (1% solution) | [1] |

| Purity | ≥95.0% to >98.0% | [6] |

| Stability | Stable under normal storage conditions; hygroscopic and air sensitive. | [1][4][5] |

| InChI Key | ADPUQRRLAAPXGT-UHFFFAOYSA-M | [1][6] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2-Sulfobenzaldehyde sodium salt are crucial for its application in research and development. The following protocols are based on established industrial and laboratory methods.

Synthesis of 2-Sulfobenzaldehyde Sodium Salt via Sulfonation

A common industrial method for synthesizing 2-Sulfobenzaldehyde sodium salt involves the sulfonation of o-chlorobenzaldehyde.[4] A patented method describes a one-step process using a surfactant as a catalyst, which simplifies the production technique.[3]

Materials:

-

o-Chlorobenzaldehyde

-

Sodium sulfite (Na₂SO₃)

-

Surfactant catalyst (e.g., PEG-600)

-

Water (H₂O)

-

Autoclave

-

Distillation apparatus

-

Filtration equipment

-

Crystallization vessel

Procedure:

-

Charge the autoclave with o-chlorobenzaldehyde, sodium sulfite, the surfactant catalyst, and water. A typical mass ratio is 1 part o-chlorobenzaldehyde to 1.12 parts sodium sulfite and 4 parts water, with the catalyst added in a smaller proportion (e.g., 0.04 parts).[7]

-

Heat the mixture in the autoclave to 170°C and maintain this temperature for 10 hours to carry out the sulfonation reaction.[7]

-

After the incubation period, cool the reaction mixture to 95°C.[7]

-

Transfer the synthesized material to a distillation kettle and perform underpressure distillation to remove a portion of the water.[7]

-

Filter the hot solution to remove any mechanical impurities and unreacted salts.[3]

-

Cool the filtrate to room temperature to induce crystallization of the 2-Sulfobenzaldehyde sodium salt.[3][7]

-

Collect the resulting crystals by filtration.[3]

Purification by Recrystallization

For applications requiring high purity, 2-Sulfobenzaldehyde sodium salt can be further purified by recrystallization.[4]

Materials:

-

Crude 2-Sulfobenzaldehyde sodium salt

-

Ethanol (EtOH) or Water (H₂O)

-

Heating and stirring apparatus

-

Filtration equipment

Procedure:

-

Extract the crude sodium salt with boiling ethanol.[4]

-

Filter the hot solution to remove any insoluble impurities.[4]

-

Evaporate the ethanol to dryness.[4]

-

Recrystallize the resulting solid from a small volume of water.[4]

-

The purified product will form prisms or plates.[4]

Visualizing the Synthesis Workflow

To provide a clear and logical representation of the synthesis and purification process, the following diagram has been generated using the Graphviz DOT language.

References

- 1. 2-Sulfobenzaldehyde Sodium Salt Online | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers [scimplify.com]

- 2. Benzaldehyde-2-sulphonic acid sodium salt, 95% 1008-72-6 India [ottokemi.com]

- 3. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]

- 4. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-ホルミルベンゼンスルホン酸 ナトリウム塩 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: Structural Elucidation and Spectroscopic Data of CAS 1008-72-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 1008-72-6 is 2-Formylbenzenesulfonic acid sodium salt . Also known by synonyms such as Sodium 2-formylbenzenesulfonate and 2-Sulfobenzaldehyde sodium salt, this aromatic compound incorporates both an aldehyde and a sulfonic acid functional group.[1][2] Its dual reactivity makes it a valuable intermediate in various chemical syntheses, including the production of dyes, optical brightening agents, and potentially in the development of pharmaceutical compounds.[1][3][4][5] This technical guide provides a comprehensive overview of its structural elucidation through a compilation of its spectroscopic data and relevant experimental protocols.

Chemical Structure:

Caption: Chemical structure of 2-Formylbenzenesulfonic acid sodium salt.

Spectroscopic Data for Structural Confirmation

The structural identity of 2-Formylbenzenesulfonic acid sodium salt is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d6.[6]

Table 1: ¹H NMR Spectroscopic Data (DMSO-d6, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d6)

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O |

| Data not available | C-SO₃ |

| Data not available | C-CHO |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

Note: While sources indicate the availability of NMR data, specific peak assignments and coupling constants were not found in the publicly available literature. The tables are structured for the inclusion of such data when it becomes available.

Mass Spectrometry (MS)

Mass spectrometry of the free acid form (2-Formylbenzenesulfonic acid) using Liquid Chromatography-Electrospray Ionization (LC-ESI) in negative ion mode provides information on the molecular weight and fragmentation pattern.[7]

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 184.9913 | 999 | [M-H]⁻ |

| 156.9965 | 168 | [M-H-CO]⁻ |

| 121.0295 | 24 | [M-H-SO₂]⁻ |

| 93.0346 | 35 | [C₆H₅O]⁻ |

| 79.9570 | 15 | [SO₃]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a KBr disc or as a nujol mull.[6]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |

| ~1200, ~1040 | Strong | S=O stretch (sulfonate) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2900-2800 | Medium | C-H stretch (aldehyde) |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the methodologies for the synthesis, purification, and spectroscopic analysis of 2-Formylbenzenesulfonic acid sodium salt.

Synthesis Protocol

A common industrial method for the synthesis of 2-Formylbenzenesulfonic acid sodium salt involves the sulfonation of o-chlorobenzaldehyde.[8]

Caption: General workflow for the synthesis of 2-Formylbenzenesulfonic acid sodium salt.

Detailed Steps:

-

Charging the Reactor: An autoclave is charged with o-chlorobenzaldehyde, sodium sulfite, a surfactant catalyst (e.g., polyethylene glycol), and water.[8]

-

Sulfonation Reaction: The mixture is heated under pressure to a temperature range of 160-210°C for a specified duration to facilitate the sulfonation reaction.[8]

-

Post-reaction Workup: After the reaction is complete, the mixture is cooled. The workup procedure may involve underpressure distillation to remove any unreacted o-chlorobenzaldehyde, followed by hot filtration to remove impurities.[8]

-

Crystallization and Isolation: The filtrate is then cooled to induce crystallization of the product, which is subsequently isolated by filtration.[8]

Purification Protocol

For obtaining a high-purity product, recrystallization is a standard method.

Steps for Recrystallization:

-

The crude sodium salt is dissolved in a minimum amount of boiling ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: A sample of 2-Formylbenzenesulfonic acid sodium salt (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile/water).

-

Analysis: The solution is introduced into the mass spectrometer via an LC system. Mass spectra are acquired in negative ion mode to observe the [M-H]⁻ ion and its fragments.

IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm⁻¹).

Potential Biological Significance and Signaling

While direct involvement of 2-Formylbenzenesulfonic acid sodium salt in specific signaling pathways is not well-documented in publicly available literature, its constituent functional groups, aldehydes and sulfonates, are known to interact with biological systems. Aldehydes, in general, are involved in a variety of biological processes and can act as signaling molecules.[8] For instance, some aldehydes are byproducts of lipid peroxidation and can modulate cellular signaling pathways related to oxidative stress.[9][10]

The workflow below illustrates a generalized signaling pathway where an external stimulus leads to the generation of aldehyde species, which can then elicit a cellular response.

Caption: A generalized signaling pathway involving aldehyde species.

Further research is required to determine if 2-Formylbenzenesulfonic acid sodium salt or its metabolites can participate in or modulate such biological signaling pathways. Its structural features suggest potential for interaction with biological macromolecules, a subject that warrants further investigation in the context of drug development and toxicology.

References

- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. scbt.com [scbt.com]

- 4. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Formylbenzenesulfonic acid | C7H6O4S | CID 7049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchwithrutgers.com [researchwithrutgers.com]

Solubility profile of Sodium 2-formylbenzenesulfonate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Sodium 2-formylbenzenesulfonate. Due to the limited availability of extensive quantitative data in the public domain, this document focuses on presenting the available data, outlining detailed experimental protocols for solubility determination, and providing a theoretical framework for understanding its solubility in various solvent classes.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a critical physicochemical property, influencing its application in synthesis, formulation, and biological systems. This compound, an organic salt, exhibits a distinct solubility profile primarily dictated by its ionic nature and the presence of polar functional groups.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Temperature (°C) | Quantitative Solubility | Qualitative Description | Citation |

| Water | Polar Protic | 25 | 1000 g/L | Soluble, Freely Soluble | [1] |

| Water | Polar Protic | Not Specified | 1 g / 10 mL | Soluble | [1][2][3] |

| Ethanol (boiling) | Polar Protic | ~78 | Data not available | Freely Soluble | [1] |

| Ethanol (cold) | Polar Protic | Not Specified | Data not available | Not Soluble | [1] |

| Alcohols | Polar Protic | Not Specified | Data not available | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Data not available | Slightly Soluble |

Note: The available literature lacks extensive quantitative solubility data for this compound in a wide range of organic solvents.

The high solubility in water is attributed to the presence of the sodium sulfonate group, which imparts a high degree of ionic character to the molecule, facilitating strong ion-dipole interactions with polar water molecules.[4] The observation that it is soluble in boiling ethanol but not in cold ethanol suggests that the dissolution process in this solvent is endothermic and requires thermal energy to overcome the lattice energy of the salt.[1]

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can determine the solubility of this compound in various solvents of interest by employing established methods. The following is a detailed protocol based on the equilibrium concentration method.[5]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, centrifuge the withdrawn sample or filter it through a syringe filter (0.45 µm) into a clean vial. This step is critical to avoid overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to construct a solubility profile as a function of temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

- 1. sodium benzaldehyde-o-sulfonate CAS#: 91-25-8 [m.chemicalbook.com]

- 2. 2-Sulfobenzaldehyde Sodium Salt Online | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers [scimplify.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Formylbenzenesulfonic acid = 95.0 T 1008-72-6 [sigmaaldrich.com]

- 5. Benzaldehyde-2-sulphonic acid sodium salt, 95% 1008-72-6 India [ottokemi.com]

An In-depth Technical Guide to the Key Reactive Sites of Sodium 2-formylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-formylbenzenesulfonate is a versatile organic molecule characterized by a benzene ring substituted with a formyl (-CHO) and a sulfonate (-SO₃⁻Na⁺) group at adjacent positions. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule, making it a valuable intermediate in the synthesis of a wide range of compounds, including dyes, optical brighteners, and pharmaceutical agents.[1][2] This technical guide provides a detailed analysis of the key reactive sites of this compound, supported by quantitative data where available, detailed experimental protocols for characteristic reactions, and visualizations of reaction pathways.

Key Reactive Sites

The chemical reactivity of this compound is primarily centered around three key locations on the molecule:

-

The Formyl Group (Aldehyde): The electrophilic carbon of the aldehyde group is highly susceptible to nucleophilic attack.

-

The Benzene Ring: The aromatic ring can undergo electrophilic aromatic substitution, with the existing substituents influencing the position and rate of reaction.

-

The Sulfonate Group: While generally less reactive than the formyl group, the sulfonate moiety can participate in specific reactions, notably the formation of sulfonamides.

The interplay of the electronic effects of the formyl and sulfonate groups governs the overall reactivity of the molecule.

Reactivity of the Formyl Group

The formyl group is typically the most reactive site on the this compound molecule. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions.

Nucleophilic Addition Reactions

A wide variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Diagram of Nucleophilic Addition to the Formyl Group:

Caption: General pathway for nucleophilic addition to the formyl group.

Representative Reactions of the Formyl Group:

-

Reduction to an Alcohol: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride.

-

Schiff Base Formation: Reaction with primary amines yields imines, commonly known as Schiff bases.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene.

-

Grignard Reaction: Addition of a Grignard reagent results in the formation of a secondary alcohol.

-

Perkin Reaction: Condensation with an acid anhydride in the presence of its sodium salt to form an α,β-unsaturated carboxylic acid.[3][4][5][6][7]

Reactivity of the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The regioselectivity and rate of these reactions are dictated by the electronic properties of the existing formyl and sulfonate substituents.

Electronic Effects of Substituents

Both the formyl and sulfonate groups are electron-withdrawing groups. The formyl group is a meta-director, while the sulfonate group is also a meta-director. Their combined effect strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to both groups (positions 4 and 6 relative to the formyl group).

To quantify these electronic effects, Hammett constants (σ) can be used. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[8][9]

| Substituent | σ_meta | σ_para |

| -CHO | +0.35 | +0.42 |

| -SO₃⁻ | +0.34 | +0.38 |

Table 1: Hammett Constants for Formyl and Sulfonate Groups. (Data compiled from various sources)

The positive values for both σ_meta and σ_para indicate that both groups are electron-withdrawing. The magnitude of these constants suggests a significant deactivation of the benzene ring towards electrophilic attack.

Diagram of Electrophilic Aromatic Substitution Sites:

Caption: Favored positions for electrophilic aromatic substitution.

Reactivity of the Sulfonate Group

The sulfonate group is generally stable and less prone to reaction compared to the formyl group. However, it can be converted into other functional groups under specific conditions.

Formation of Sulfonamides

A key reaction of the sulfonate group is its conversion to a sulfonamide. This is typically achieved by first converting the sulfonic acid (or its salt) into a sulfonyl chloride, which then readily reacts with ammonia or a primary or secondary amine.

Diagram of Sulfonamide Formation:

Caption: Pathway for the synthesis of sulfonamides.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not widely published. Therefore, the following protocols are adapted from established procedures for similar substituted benzaldehydes and serve as representative examples. It is crucial to note that these are generalized procedures and may require optimization for this compound.

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the formyl group to a primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product, sodium 2-(hydroxymethyl)benzenesulfonate.

-

The product can be further purified by recrystallization.

Protocol 2: Synthesis of a Schiff Base from this compound

This protocol describes the condensation reaction with a primary amine to form an imine (Schiff base).[10]

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

-

Magnetic stirrer and reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the primary amine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Protocol 3: Wittig Reaction with this compound

This protocol describes the conversion of the aldehyde to an alkene using a Wittig reagent.[11][12]

Materials:

-

Benzyltriphenylphosphonium chloride (or other phosphonium salt)

-

Sodium ethoxide solution in ethanol

-

Anhydrous ethanol

-

This compound

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous ethanol.

-

To this suspension, add the sodium ethoxide solution (1.1 eq) dropwise at room temperature. Stir the resulting mixture for 30-60 minutes to form the ylide (a color change is often observed).

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.

-

Add the solution of the aldehyde to the ylide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound possesses a rich and varied reactivity profile centered on its formyl group, benzene ring, and sulfonate group. The formyl group is the primary site for nucleophilic addition, enabling a wide range of transformations. The benzene ring, deactivated by two electron-withdrawing groups, undergoes electrophilic substitution at the positions meta to both substituents. The sulfonate group, while more stable, provides a handle for the synthesis of sulfonamides. Understanding the interplay of these reactive sites is crucial for the effective utilization of this versatile building block in organic synthesis and drug development. The provided experimental protocols, while adapted, offer a solid foundation for the practical application of this knowledge. Further research into the specific reaction kinetics and computational modeling of this compound would provide a more quantitative understanding of its reactivity.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. longdom.org [longdom.org]

- 6. byjus.com [byjus.com]

- 7. longdom.org [longdom.org]

- 8. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. ionicviper.org [ionicviper.org]

- 11. open.bu.edu [open.bu.edu]

- 12. d.web.umkc.edu [d.web.umkc.edu]

Synonyms and alternative names for Sodium 2-formylbenzenesulfonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 2-formylbenzenesulfonate, a versatile organic compound with significant applications in various industrial and research sectors. This document details its chemical identity, properties, synthesis, purification, and key applications, with a focus on information relevant to scientific and research professionals.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 1008-72-6[1] |

| Common Synonyms | 2-Sulfobenzaldehyde sodium salt[1] |

| Benzaldehyde-2-sulfonic acid sodium salt[1] | |

| Sodium o-sulfonate benzaldehyde[2] | |

| o-Formylbenzenesulfonic acid sodium salt[3] | |

| Sodium benzaldehyde-2-sulfonate | |

| Sodium o-benzaldehydesulfonate | |

| Sodium 2-formyl-benzolsulfonate[1] | |

| Benzenesulfonic acid, 2-formyl-, sodium salt | |

| Abbreviation | OBSA[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅NaO₄S[1] |

| Molecular Weight | 208.17 g/mol [1][4] |

| Appearance | White to light yellow or beige crystalline powder.[2][3] |

| Solubility | Soluble in water (1 g/10 mL).[1][5] |

| Stability | Stable under normal conditions, but is air sensitive and incompatible with strong oxidizing agents.[5] |

| Storage | Store in an inert atmosphere at 2-8°C.[5] |

Experimental Protocols

Synthesis

This compound is typically synthesized via the sulfonation of o-chlorobenzaldehyde. The following protocol is a generalized procedure based on common industrial methods.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

o-chlorobenzaldehyde

-

Sodium sulfite (Na₂SO₃)

-

Catalyst: Potassium iodide (KI) or a surfactant (e.g., polyethylene glycol)

-

Water

Procedure:

-

In a suitable reactor, combine o-chlorobenzaldehyde, sodium sulfite, catalyst, and water.

-

Heat the mixture under pressure to approximately 170°C.[6]

-

Maintain the reaction at this temperature for several hours to ensure complete conversion.

-

After the reaction is complete, cool the mixture and proceed with purification.

Note: The use of a surfactant as a catalyst can simplify the production process by enabling a one-step synthesis.[6]

Purification

A common method for the purification of this compound is recrystallization.

Workflow:

Caption: Purification of this compound.

Procedure:

-

Extract the crude product with boiling ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Evaporate the ethanol to dryness to obtain the sodium salt.

-

Recrystallize the sodium salt from a small volume of hot water.

-

Cool the solution to induce crystallization, collect the crystals by filtration, and dry.

This process yields purified this compound as prisms or plates.[2]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase method can be employed with a C18 column and a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS compatibility.[7]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various commercially important compounds.

Synthesis of Fluorescent Whitening Agents

It is a primary precursor for the synthesis of fluorescent whitening agent CBS-X, which is widely used in detergents and the textile industry.[2]

Synthesis of Triphenylmethane Dyes

This compound is also a crucial building block in the production of triphenylmethane dyes.[2]

Modification of Biopolymers

This compound reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives, offering a pathway to modify the properties of this biopolymer.[1][2]

Logical Relationship:

Caption: Key applications of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Observed Features |

| ¹H NMR | Spectral data is available and can be used for structural confirmation.[8] |

| IR Spectroscopy | The presence of aldehyde and sulfonate functional groups can be confirmed. |

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. 2-Formylbenzenesulfonic acid = 95.0 T 1008-72-6 [sigmaaldrich.com]

- 2. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]

- 3. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 4. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) 1H NMR spectrum [chemicalbook.com]

The Decisive Role of the Sulfonate Group in the Properties and Applications of Sodium 2-formylbenzenesulfonate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium 2-formylbenzenesulfonate is a bifunctional organic molecule of significant industrial importance, primarily serving as a key intermediate in the synthesis of dyes, pigments, and optical brightening agents. Its utility is not merely a function of its reactive aldehyde group but is fundamentally dictated by the physicochemical characteristics imparted by its sulfonate group. This technical guide elucidates the critical role of the sulfonate moiety in defining the molecule's solubility, thermal properties, chemical reactivity, and, consequently, its primary applications. Through a detailed examination of its properties in contrast to its non-sulfonated parent molecule, benzaldehyde, this paper will establish the sulfonate group as the primary enabler of this compound's industrial value.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₇H₅NaO₄S, possesses two key functional groups attached to a benzene ring: a formyl group (-CHO) at the 2-position and a sodium sulfonate group (-SO₃⁻Na⁺) at the 1-position.[1][2] This unique arrangement provides a combination of reactivity pathways and physical properties.

-

The Formyl Group (-CHO): As an aldehyde, this group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to its role as a building block in the synthesis of larger molecules.[3]

-

The Sulfonate Group (-SO₃⁻Na⁺): This group is the sodium salt of a sulfonic acid. It is highly polar and ionic, which profoundly influences the molecule's physical and chemical properties.[4]

Caption: Molecular structure of this compound.

The Overarching Influence on Physicochemical Properties

The introduction of the sodium sulfonate group onto the benzaldehyde scaffold dramatically alters the molecule's physical properties. The most significant of these changes is the transformation from a sparingly soluble, low-melting-point liquid to a highly water-soluble, high-melting-point crystalline solid.

Aqueous Solubility

The sulfonate group is the single most important determinant of the molecule's high water solubility.[4] Aromatic hydrocarbons and their simple derivatives, like benzaldehyde, are generally insoluble or only slightly soluble in water due to their nonpolar nature.[5][6] The ionic -SO₃⁻Na⁺ group, however, is highly polar and readily forms strong ion-dipole interactions with water molecules, allowing the compound to dissolve easily. This property is paramount for its industrial applications, particularly in aqueous media for the synthesis of dyes and detergents.[7][8]

Thermal Properties

The ionic character imparted by the sodium sulfonate group results in strong electrostatic forces within the crystal lattice. These forces require a significant amount of thermal energy to overcome, leading to a very high melting point, typically reported as >300°C. This is in stark contrast to benzaldehyde, which is a liquid at room temperature with a melting point of -26°C.[3]

Table 1: Comparison of Physicochemical Properties

| Property | Benzaldehyde (Parent Molecule) | This compound | Role of Sulfonate Group |

| Molecular Formula | C₇H₆O[9] | C₇H₅NaO₄S[10] | Adds NaO₃S, increases mass |

| Molecular Weight | 106.12 g/mol [3] | 208.16 g/mol [10] | Increases molecular weight |

| Appearance | Colorless to yellowish liquid[3][5] | White to beige crystalline powder[11][12] | Confers solid, crystalline state |

| Melting Point | -26 °C[3] | >300 °C | Creates strong ionic lattice forces |

| Boiling Point | ~179 °C[3] | Not applicable (decomposes) | Ionic nature prevents boiling |

| Water Solubility | Sparingly soluble (0.3 g/100 mL)[6] | Highly soluble (10 g/100 mL)[2] | Imparts high polarity and hydrophilicity |

| LogP | 1.48 - 1.5[9][13] | -2.59 (calculated)[10] | Drastically increases hydrophilicity |

Impact on Chemical Reactivity

While the formyl group provides a site for synthetic elaboration, the sulfonate group governs the reactivity of the aromatic ring and the overall reaction conditions.

Electronic Effects on the Aromatic Ring

The sulfonate group is a powerful electron-withdrawing group. This effect deactivates the benzene ring towards further electrophilic aromatic substitution reactions.[14] This deactivation means that reactions which typically occur on a benzene ring, such as nitration or halogenation, are significantly hindered. This property can be useful in directing synthesis, preventing unwanted side reactions on the aromatic core.

Reversibility of Sulfonation

A fundamental characteristic of aromatic sulfonation is its reversibility.[14][15] Under conditions of dilute hot aqueous acid, the sulfonic acid group can be removed from the aromatic ring (desulfonation).[16][17] While not a common application for this specific molecule, it is an intrinsic chemical property of the aryl-sulfonate bond that can be exploited in synthetic strategies to act as a temporary blocking group.[16]

Bifunctional Reactivity

The presence of the sulfonate group allows the molecule to be used in aqueous reaction media, while the aldehyde group remains available for its characteristic reactions.[1] For instance, it readily reacts with nucleophiles like amines. A notable example is its reaction with chitosan in the presence of a reducing agent to yield N-benzyl derivatives, a reaction facilitated by its water solubility.[2] This dual functionality makes it a versatile intermediate in organic synthesis.[18]

Applications Enabled by the Sulfonate Group

The properties conferred by the sulfonate group directly enable the primary industrial uses of this compound.

Intermediate for Dyes and Optical Brighteners

This is the most significant application. This compound is a primary intermediate for synthesizing triphenylmethane dyes and, most notably, fluorescent whitening agents like CBS-X (C.I. Fluorescent Brightener 351).[12] These large, conjugated organic molecules are often inherently insoluble in water. The inclusion of one or more sulfonate groups, originating from intermediates like this compound, is essential to render them water-soluble.[4][8][19] This solubility is critical for their application in the textile, paper, and detergent industries, allowing for even distribution and binding to substrates in aqueous environments.[20][21]

Drug Development and Agrochemicals

In pharmaceutical and agrochemical research, the introduction of a sulfonate group is a common strategy to enhance the water solubility and bioavailability of a parent compound. This compound serves as a valuable building block for creating sulfonamide derivatives or other complex molecules where improved aqueous solubility is desired.[1][18]

Caption: Role of the sulfonate group in properties and applications.

Experimental Protocols

Synthesis of this compound

The industrial synthesis typically involves the sulfonation of ortho-chlorobenzaldehyde.[22]

Objective: To synthesize this compound from o-chlorobenzaldehyde.

Materials:

-

o-chlorobenzaldehyde

-

Sodium sulfite (Na₂SO₃)

-

Catalyst (e.g., Potassium iodide or a surfactant like PEG-600)[22]

-

Water (H₂O)

-

High-pressure autoclave reactor

-

Filtration and crystallization equipment

Procedure (based on patent literature[22]):

-

Charge a high-pressure autoclave reactor with o-chlorobenzaldehyde, sodium sulfite, the chosen catalyst, and water in appropriate molar ratios (e.g., 2000 kg o-chlorobenzaldehyde, 2245 kg Na₂SO₃, 12 kg KI, 8000 kg H₂O).

-

Seal the reactor and begin heating and agitation.

-

Raise the internal temperature to approximately 170°C, maintaining pressure.

-

Incubate the reaction mixture at this temperature for a period of 10 hours.

-

After the reaction is complete, cool the mixture to approximately 95°C.

-

Transfer the reaction mixture to a still for vacuum distillation to remove a portion of the water, concentrating the product solution.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool to ambient temperature to induce crystallization of the product.

-

Isolate the solid product by centrifugation or filtration.

-

Dry the resulting white to off-white crystalline powder.

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques are used to confirm the identity and purity of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aldehyde proton (~10 ppm), and distinct aromatic protons in the 7-8 ppm region, shifted due to the effects of the two substituents.[23]

-

Infrared (IR) Spectroscopy: An FTIR spectrum would display strong absorption bands corresponding to the S=O stretching of the sulfonate group (typically 1250-1160 cm⁻¹ and 1070-1030 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and C-H bonds of the aromatic ring.

-

Assay by Titration: The purity of the product can be determined by titration methods, often with a strong base like NaOH, to quantify the acidic or basic impurities.

Table 2: Typical Product Specifications

| Parameter | Specification |

| Appearance | White to light yellow crystalline powder[12] |

| Assay | ≥ 95.0 - 97.0%[2] |

| Water Content | ≤ 1.0% |

| NaCl Content | ≤ 3.0% |

| Solubility in Water | Clear, colorless to faintly brownish-yellow solution[2][24] |

Conclusion

The sulfonate group is not merely an accessory to the formyl group in this compound; it is the defining feature that dictates the compound's physical state, properties, and ultimate utility. By transforming the parent benzaldehyde from an oily, water-insoluble liquid into a highly soluble, stable crystalline solid, the sulfonate group unlocks its potential as a versatile intermediate for aqueous-based synthesis. This is most evident in its indispensable role in the production of water-soluble dyes and optical brighteners, where high solubility is a non-negotiable requirement for application. For researchers in materials science and drug development, understanding the profound impact of this functional group is key to leveraging this and similar sulfonated building blocks in the rational design of new molecules.

References

- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]

- 2. 2-Formylbenzenesulfonic acid = 95.0 T 1008-72-6 [sigmaaldrich.com]

- 3. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]

- 4. Sulfonate Groups: Significance and symbolism [wisdomlib.org]

- 5. Benzaldehyde | 100-52-7 [chemicalbook.com]

- 6. manavchem.com [manavchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]

- 10. chemscene.com [chemscene.com]

- 11. Page loading... [guidechem.com]

- 12. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 13. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 19. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sulfonic acid dyes: Topics by Science.gov [science.gov]

- 21. cominterperu.com [cominterperu.com]

- 22. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]

- 23. 2-Formylbenzenesulfonic acid sodium salt(1008-72-6) 1H NMR [m.chemicalbook.com]

- 24. jnfuturechemical.com [jnfuturechemical.com]

Initial Investigations into the Biological Activity of Sodium 2-formylbenzenesulfonate: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the current publicly available information regarding the biological activity of Sodium 2-formylbenzenesulfonate (CAS No. 1008-72-6). An extensive search of scientific literature and chemical databases reveals that while the chemical properties and industrial applications of this compound are well-documented, there is a significant lack of data pertaining to its biological effects in a therapeutic context. This whitepaper summarizes the known information and highlights the current knowledge gap concerning its potential pharmacological activity.

Chemical Profile of this compound

This compound is an organic sodium salt containing a benzenesulfonate group and a formyl substituent in the ortho position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1008-72-6 | [1][2][3][4] |

| Molecular Formula | C₇H₅NaO₄S | [1][2][3][4][5] |

| Molecular Weight | 208.16 g/mol | [2][3][5] |

| Synonyms | 2-Sulfobenzaldehyde sodium salt, Benzaldehyde-2-sulfonic acid sodium salt, Sodium o-formylbenzenesulfonate | [1][5] |

| Appearance | White to beige crystalline powder | [5][6] |

| Solubility | Soluble in water | [1] |

Industrial Applications

The primary use of this compound is as a chemical intermediate in various industrial syntheses.[5][6][7] Its bifunctional nature, possessing both an aldehyde and a sulfonic acid group, allows for diverse reactivity.[1]

Key applications include:

-

Synthesis of Optical Brighteners: It is a primary intermediate for producing fluorescent whitening agents, such as those used in detergents and textiles.[5][6][8]

-

Dye Synthesis: It serves as a precursor in the manufacturing of triphenylmethane dyes.[5][6]

-

Agrochemicals: It is utilized in the synthesis of fungicides like difenoconazole.[7]

-

Other Chemical Syntheses: It is also used in the preparation of moth repellents and in the formation of N-benzyl derivatives of chitosan.[6]

Biological Activity: Current State of Research

A thorough review of available scientific literature reveals a significant scarcity of studies investigating the direct biological or pharmacological activity of this compound. The existing research primarily focuses on its application as a starting material for the synthesis of other compounds.

One study utilized this compound as a precursor to test the ability of fungal strains to transform it into stable, non-toxic dyes.[2][6] While this involves a biological system, the focus was on the transformative capacity of the fungi rather than the effect of the compound on the fungi or other biological entities.

No in-vitro or in-vivo studies detailing its mechanism of action, potential therapeutic effects, or toxicity profile in preclinical models were identified. Consequently, there is no quantitative data such as IC₅₀ or EC₅₀ values, nor are there established signaling pathways associated with this compound.

Experimental Protocols

Due to the lack of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation could be cited.

Logical Workflow for Future Investigation

Given the absence of data, a logical workflow for the initial investigation of the biological activity of this compound would be required. This would involve a series of tiered experimental approaches.

Caption: Proposed workflow for the initial biological investigation of this compound.

Conclusion

This compound is a well-characterized chemical intermediate with established industrial applications. However, there is a clear and significant gap in the scientific literature regarding its biological activity. No studies to date have been published that explore its potential as a therapeutic agent. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future investigations would need to begin with fundamental in-vitro screening to ascertain any potential bioactivity before proceeding to more complex mechanistic and in-vivo studies.

References

- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Formylbenzenesulfonic acid sodium salt | CAS 1008-72-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]

- 7. 2-formylbenzenesulfonic Acid Sodium Salt | 1008-72-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Fluorescent Brighteners Utilizing Sodium 2-formylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the fluorescent brightener, Disodium 4,4'-bis(2-sulfostyryl)biphenyl, a prominent stilbene-based optical brightening agent. The synthesis is achieved via a Horner-Wadsworth-Emmons reaction, a well-established method for the formation of E-alkenes. The protocol utilizes Sodium 2-formylbenzenesulfonate as a key starting material, reacting it with 4,4'-bis(dimethoxyphosphonomethyl)biphenyl in the presence of a base. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to guide researchers in the successful preparation of this class of fluorescent compounds.

Introduction